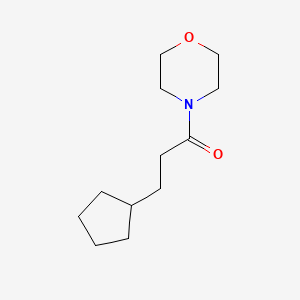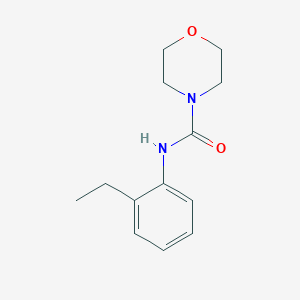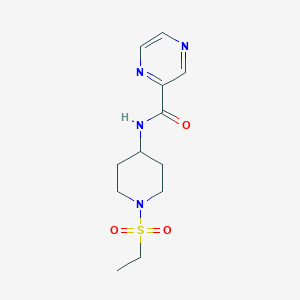
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in hematological malignancies.
Mecanismo De Acción
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one selectively targets RNA polymerase I transcription by binding to a specific pocket in the enzyme. This binding prevents the recruitment of other proteins that are necessary for the transcription process, leading to the inhibition of rRNA synthesis and the subsequent disruption of protein synthesis.
Biochemical and Physiological Effects:
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one has been shown to induce apoptosis (cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one has been shown to enhance the efficacy of other anticancer drugs, such as DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, one limitation is that it is not effective in all types of cancer and may have limited efficacy in solid tumors.
Direcciones Futuras
There are several potential future directions for 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one research. One area of interest is the development of combination therapies with other anticancer agents to enhance its efficacy. Another potential direction is the investigation of 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one in combination with immunotherapy, which could enhance the immune response against cancer cells. Additionally, further research is needed to determine the optimal dosing and treatment schedule for 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one in different types of cancer.
Métodos De Síntesis
The synthesis of 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one involves several steps, starting with the reaction of 3-cyclopentyl-1-propanol with morpholine to form the corresponding morpholine derivative. This intermediate is then reacted with 4-bromo-2-chloropyrimidine to form the final product, 3-Cyclopentyl-1-morpholin-4-ylpropan-1-one.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and the subsequent synthesis of ribosomes. This leads to the disruption of protein synthesis and the induction of cell death in cancer cells.
Propiedades
IUPAC Name |
3-cyclopentyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(13-7-9-15-10-8-13)6-5-11-3-1-2-4-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUGRTGEHCZZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-morpholin-4-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)



![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)

![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
